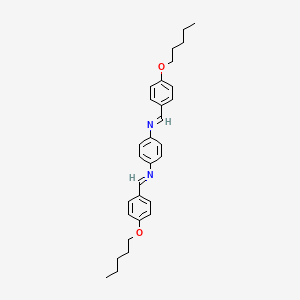
2-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple steps. One common method involves the reaction of 2-mercapto-5-(3-pyridinyl)-1,3,4-oxadiazoles with hydrazine hydrate at reflux conditions. Another approach includes treating hydrazides of picolinic, nicotinic, and isonicotinic acids with carbon disulfide in ethanolic potassium hydroxide, followed by the reaction of N’'-acyl-dithiocarbazates with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
2-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-tumor and anti-HIV properties.
Mecanismo De Acción
The mechanism of action of 2-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The mercapto group can form disulfide bonds, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4H-4-amino-3-mercapto-5-(2-, 3-, 4-pyridyl)-1,2,4-triazoles
- 2-mercapto-5-(2-, 3-, 4-pyridyl)-1,3,4-oxadiazoles
Uniqueness
2-(((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a triazole ring, a pyridine ring, and a phenol group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H11N5OS |
|---|---|
Peso molecular |
297.34 g/mol |
Nombre IUPAC |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5OS/c20-12-6-2-1-4-10(12)9-16-19-13(17-18-14(19)21)11-5-3-7-15-8-11/h1-9,20H,(H,18,21)/b16-9+ |
Clave InChI |
QMFZMLXPCRVBDO-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester](/img/structure/B11963968.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)

![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)




![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)

